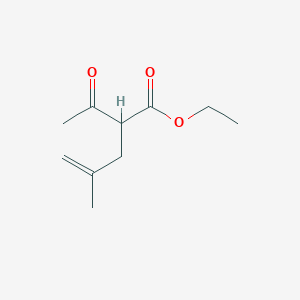

Ethyl 2-acetyl-4-methylpent-4-enoate

Cat. No. B1619649

Key on ui cas rn:

20962-70-3

M. Wt: 184.23 g/mol

InChI Key: DVIFNSDZOSQUGX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04647407

Procedure details

In a reaction vessel of 1.5 l equipped with a mechanical stirrer, a condenser, a thermometer and an inlet tube for nitrogen, 600 g (4.61M) of ethyl acetate, 375.9 g (4.15M) of methallyl chloride, 500 ml of ethanol and 636.9 g (4.61M) of potassium carbonate are mixed together. The resulting suspension is heated at reflux for 2 h while the mixture becomes slightly yellow and thick. Ethanol is stripped off and the obtained residue is dissolved in 900 ml of water. The two layers thus formed are separated and the organic phase is washed with 900 ml of water.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH2:7](Cl)[C:8](=[CH2:10])[CH3:9].[CH2:12]([OH:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>O>[C:12]([CH:2]([CH2:7][C:8]([CH3:9])=[CH2:10])[C:1]([O:4][CH2:5][CH3:6])=[O:3])(=[O:14])[CH3:13] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

375.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)=C)Cl

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

636.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a reaction vessel of 1.5 l equipped with a mechanical stirrer, a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting suspension is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 2 h while the mixture

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two layers thus formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed with 900 ml of water

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)C(C(=O)OCC)CC(=C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |